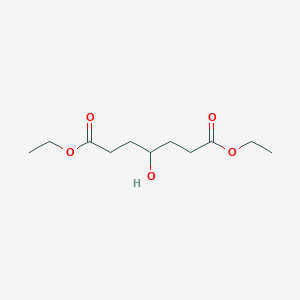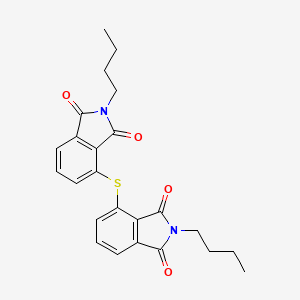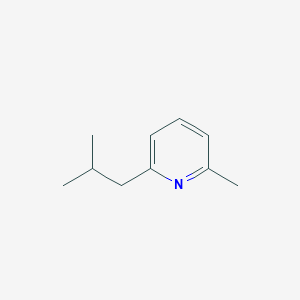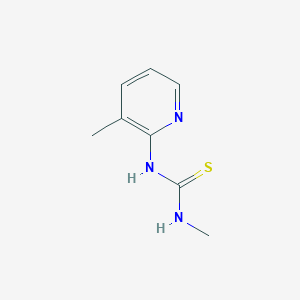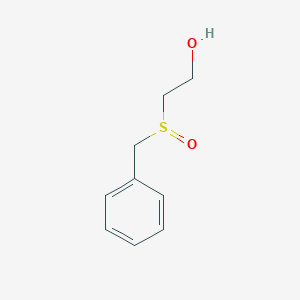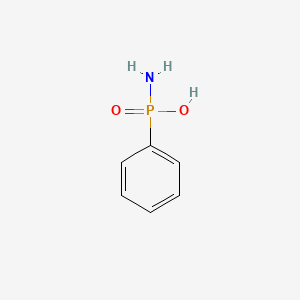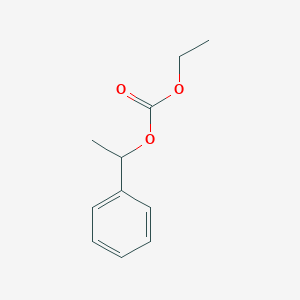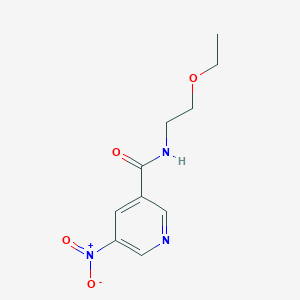
N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitro group at the 5-position and an ethoxyethyl group at the N-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the ethoxyethyl group. One common method involves the nitration of 3-carboxypyridine to form 5-nitro-3-carboxypyridine, which is then reacted with 2-ethoxyethylamine under suitable conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of advanced materials and coatings.
Mecanismo De Acción
The exact mechanism of action of N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
- N-(2-Methoxyethyl)-5-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-4-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-5-aminopyridine-3-carboxamide
Comparison: N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide is unique due to the specific positioning of the nitro and ethoxyethyl groups on the pyridine ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the nitro group at the 5-position may enhance its potential as an antimicrobial agent compared to compounds with the nitro group at other positions.
Propiedades
Número CAS |
59290-14-1 |
|---|---|
Fórmula molecular |
C10H13N3O4 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
N-(2-ethoxyethyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O4/c1-2-17-4-3-12-10(14)8-5-9(13(15)16)7-11-6-8/h5-7H,2-4H2,1H3,(H,12,14) |
Clave InChI |
IOHOKSFHTFSBSY-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


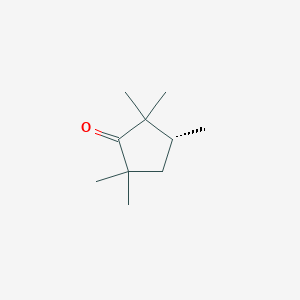
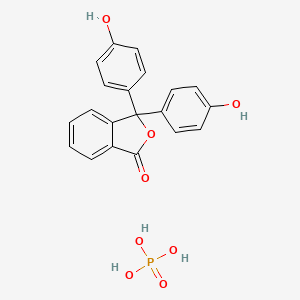
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

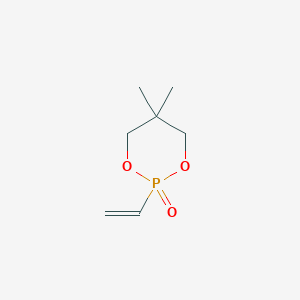
![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)
